4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound features a tert-butyl group, an oxoindoline moiety, and a benzamide structure, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:
Formation of the oxoindoline moiety: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the tert-butyl group: This step may involve the alkylation of the oxoindoline intermediate using tert-butyl halides in the presence of a base.
Formation of the benzamide structure: The final step involves the coupling of the oxoindoline intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxoindoline moiety to an indoline structure.
Substitution: The benzamide and tert-butyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce indoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for biochemical studies.
Medicine: Benzamide derivatives are often explored for their therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide would depend on its specific biological activity. Generally, benzamide derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The oxoindoline moiety may contribute to binding affinity and specificity, while the tert-butyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxoindolin-5-yl)benzamide: Lacks the tert-butyl group, which may affect its biological activity and chemical properties.
4-(tert-butyl)-N-(2-oxoindolin-3-yl)benzamide: The position of the oxo group is different, potentially leading to different reactivity and biological effects.
4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzoic acid: Contains a carboxylic acid group instead of an amide, which can alter its chemical behavior and biological activity.
Uniqueness
The presence of the tert-butyl group and the specific positioning of the oxoindoline moiety in 4-(tert-butyl)-N-(2-oxoindolin-5-yl)benzamide may confer unique properties, such as enhanced stability, specific binding interactions, and distinct pharmacokinetic profiles compared to similar compounds.
Properties
IUPAC Name |
4-tert-butyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-19(2,3)14-6-4-12(5-7-14)18(23)20-15-8-9-16-13(10-15)11-17(22)21-16/h4-10H,11H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMAXUHPFBFBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.